HG-9-91-01 HG-9-91-01 HG-9-91-01 is a potent and highly selective salt-inducible kinase (SIKs) inhibitor for SIK1, SIK2 and SIK3. Inhibition of SIK kinase activity induces an anti-inflammatory phenotype in macrophages.
Brand Name: Vulcanchem
CAS No.: 1456858-58-4
VCID: VC0529933
InChI: InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Molecular Formula: C32H37N7O3
Molecular Weight: 567.69

HG-9-91-01

CAS No.: 1456858-58-4

Inhibitors

VCID: VC0529933

Molecular Formula: C32H37N7O3

Molecular Weight: 567.69

Purity: >95% (or refer to the Certificate of Analysis)

HG-9-91-01 - 1456858-58-4

CAS No. 1456858-58-4
Product Name HG-9-91-01
Molecular Formula C32H37N7O3
Molecular Weight 567.69
IUPAC Name 1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Standard InChI InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35)
Standard InChIKey UYUHRKLITDJEHB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Appearance Solid powder
Description HG-9-91-01 is a potent and highly selective salt-inducible kinase (SIKs) inhibitor for SIK1, SIK2 and SIK3. Inhibition of SIK kinase activity induces an anti-inflammatory phenotype in macrophages.
Purity >95% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms HG-9-91-01; HG-9-91-01; HG 9-91-01; HG9-91-01; HG99101; HG-99101; HG 99101;
Reference 1: Lombardi MS, Gilliéron C, Berkelaar M, Gabay C. Salt-inducible kinases (SIK) inhibition reduces RANKL-induced osteoclastogenesis. PLoS One. 2017 Oct 3;12(10):e0185426. doi: 10.1371/journal.pone.0185426. eCollection 2017. PubMed PMID: 28973003.
2: Darling NJ, Toth R, Arthur JS, Clark K. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages. Biochem J. 2017 Feb 15;474(4):521-537. doi: 10.1042/BCJ20160646. Epub 2016 Dec 5. PubMed PMID: 27920213; PubMed Central PMCID: PMC5290485.
3: Säll J, Pettersson AM, Björk C, Henriksson E, Wasserstrom S, Linder W, Zhou Y, Hansson O, Andersson DP, Ekelund M, Degerman E, Stenkula KG, Laurencikiene J, Göransson O. Salt-inducible kinase 2 and -3 are downregulated in adipose tissue from obese or insulin-resistant individuals: implications for insulin signalling and glucose uptake in human adipocytes. Diabetologia. 2017 Feb;60(2):314-323. doi: 10.1007/s00125-016-4141-y. Epub 2016 Nov 2. PubMed PMID: 27807598.
4: Sundberg TB, Liang Y, Wu H, Choi HG, Kim ND, Sim T, Johannessen L, Petrone A, Khor B, Graham DB, Latorre IJ, Phillips AJ, Schreiber SL, Perez J, Shamji AF, Gray NS, Xavier RJ. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo. ACS Chem Biol. 2016 Aug 19;11(8):2105-11. doi: 10.1021/acschembio.6b00217. Epub 2016 Jun 6. PubMed PMID: 27224444; PubMed Central PMCID: PMC4992440.
5: Lombardi MS, Gilliéron C, Dietrich D, Gabay C. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype. J Leukoc Biol. 2016 May;99(5):711-21. doi: 10.1189/jlb.2A0715-307R. Epub 2015 Nov 20. PubMed PMID: 26590148.
6: Sundberg TB, Choi HG, Song JH, Russell CN, Hussain MM, Graham DB, Khor B, Gagnon J, O'Connell DJ, Narayan K, Dančík V, Perez JR, Reinecker HC, Gray NS, Schreiber SL, Xavier RJ, Shamji AF. Small-molecule screening identifies inhibition of salt-inducible kinases as a therapeutic strategy to enhance immunoregulatory functions of dendritic cells. Proc Natl Acad Sci U S A. 2014 Aug 26;111(34):12468-73. doi: 10.1073/pnas.1412308111. Epub 2014 Aug 11. PubMed PMID: 25114223; PubMed Central PMCID: PMC4151730.
7: Patel K, Foretz M, Marion A, Campbell DG, Gourlay R, Boudaba N, Tournier E, Titchenell P, Peggie M, Deak M, Wan M, Kaestner KH, Göransson O, Viollet B, Gray NS, Birnbaum MJ, Sutherland C, Sakamoto K. The LKB1-salt-inducible kinase pathway functions as a key gluconeogenic suppressor in the liver. Nat Commun. 2014 Aug 4;5:4535. doi: 10.1038/ncomms5535. PubMed PMID: 25088745; PubMed Central PMCID: PMC4143937.
8: Norman P. The use of salt-inducible kinase inhibitors to treat autoimmune and inflammatory diseases: evaluation of WO2013136070. Expert Opin Ther Pat. 2014 Aug;24(8):943-6. doi: 10.1517/13543776.2014.908851. Epub 2014 Apr 19. PubMed PMID: 24745372.
9: Clark K, MacKenzie KF, Petkevicius K, Kristariyanto Y, Zhang J, Choi HG, Peggie M, Plater L, Pedrioli PG, McIver E, Gray NS, Arthur JS, Cohen P. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proc Natl Acad Sci U S A. 2012 Oct 16;109(42):16986-91. doi: 10.1073/pnas.1215450109. Epub 2012 Oct 2. PubMed PMID: 23033494; PubMed Central PMCID: PMC3479463.
PubChem Compound 78357808
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator